molecular formula C22H22N4O5S2 B11366059 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

Cat. No.: B11366059
M. Wt: 486.6 g/mol
InChI Key: BJJLGBHFZIGGEC-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-(phenylsulfonyl)propanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring, in particular, is known for its stability and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N4O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H22N4O5S2/c1-31-17-9-7-16(8-10-17)26-14-15(13-20(26)28)21-24-25-22(32-21)23-19(27)11-12-33(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,23,25,27)

InChI Key

BJJLGBHFZIGGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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